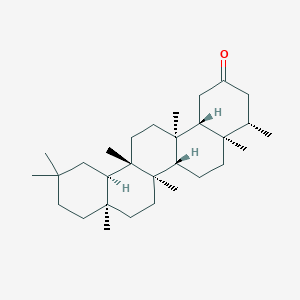
(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one is a pentacyclic triterpenoid compound that is structurally related to friedelin (friedelan-3-one). It is found in various plant species, particularly in the cork tissues and leaves of plants from families such as Celastraceae, Asteraceae, Fabaceae, and Myrtaceae . This compound has garnered interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one can be synthesized through various chemical reactions involving triterpenoid precursors. One common method involves the oxidation of friedelin using reagents such as chromium trioxide or potassium permanganate under controlled conditions . Another approach is the cyclization of squalene oxide, which undergoes multiple 1,2-shifts to form the pentacyclic structure .
Industrial Production Methods
Industrial production of friedelan-2-one often involves the extraction of friedelin from natural sources followed by chemical modification. Techniques such as supercritical fluid extraction (SFE) using carbon dioxide modified with solvents like methanol or ethanol are employed to obtain high yields of friedelin . The extracted friedelin is then subjected to oxidation reactions to produce friedelan-2-one .
Analyse Des Réactions Chimiques
Types of Reactions
(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to friedelin-2,3-dione using oxidizing agents like chromium trioxide.
Reduction: Reduction to friedelan-2-ol using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions where halogens replace hydrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Friedelin-2,3-dione.
Reduction: Friedelan-2-ol.
Substitution: Halogenated derivatives of friedelan-2-one.
Applications De Recherche Scientifique
(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of friedelan-2-one involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways.
Antimicrobial: Disrupts microbial cell membranes and inhibits the growth of pathogens.
Comparaison Avec Des Composés Similaires
(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one is compared with other similar pentacyclic triterpenoids such as:
Friedelin (friedelan-3-one): Similar structure but differs in the position of the carbonyl group.
Friedelan-3-ol: Reduced form of friedelin with a hydroxyl group at the third position.
Friedelan-2,3-dione: Oxidized form with carbonyl groups at the second and third positions.
This compound is unique due to its specific pharmacological properties and its ability to undergo diverse chemical reactions, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
17947-04-5 |
|---|---|
Formule moléculaire |
C30H50O |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-one |
InChI |
InChI=1S/C30H50O/c1-20-17-21(31)18-23-27(20,5)10-9-22-28(23,6)14-16-30(8)24-19-25(2,3)11-12-26(24,4)13-15-29(22,30)7/h20,22-24H,9-19H2,1-8H3/t20-,22-,23+,24+,26+,27+,28+,29+,30-/m0/s1 |
Clé InChI |
XZBLWSYTQGLHOZ-GYGMBBFFSA-N |
SMILES |
CC1CC(=O)CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C |
SMILES isomérique |
C[C@H]1CC(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C |
SMILES canonique |
CC1CC(=O)CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















